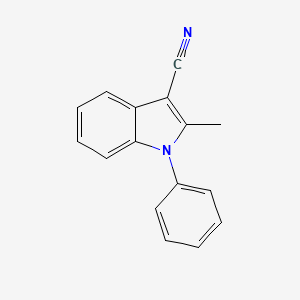

2-Methyl-1-phenyl-1H-indole-3-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

922184-53-0 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-methyl-1-phenylindole-3-carbonitrile |

InChI |

InChI=1S/C16H12N2/c1-12-15(11-17)14-9-5-6-10-16(14)18(12)13-7-3-2-4-8-13/h2-10H,1H3 |

InChI Key |

PNBWKWPILIFOOM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C3=CC=CC=C3)C#N |

Origin of Product |

United States |

Reaction Mechanisms and Chemical Transformations of 2 Methyl 1 Phenyl 1h Indole 3 Carbonitrile and Its Derivatives

Electrophilic Substitution Pathways at the Indole (B1671886) Core

The indole ring is an electron-rich heterocyclic system, making it highly susceptible to electrophilic aromatic substitution. The pyrrole (B145914) ring portion is significantly more reactive than the fused benzene (B151609) ring. bhu.ac.in

Electrophilic substitution on the indole ring demonstrates a strong preference for the C3 position. This regioselectivity is dictated by the relative stability of the cationic intermediate (also known as an arenium ion or sigma complex) formed during the reaction. bhu.ac.instackexchange.com

When an electrophile attacks the C3 position, the resulting positive charge is delocalized over the C2 atom and the nitrogen atom. Crucially, this delocalization occurs without disrupting the aromatic sextet of the fused benzene ring, thus preserving its aromaticity. bhu.ac.instackexchange.com The resonance structure where the nitrogen atom bears the positive charge is a major contributor to the stability of the intermediate, as the nitrogen atom can accommodate the positive charge while maintaining a complete octet. stackexchange.com

In contrast, an attack at the C2 position leads to an intermediate where stabilization of the positive charge by the nitrogen atom's lone pair requires the disruption of the benzene ring's aromaticity. bhu.ac.in This results in a significantly less stable intermediate compared to the one formed from C3 attack. Consequently, the activation energy for substitution at C3 is lower, making it the kinetically and thermodynamically favored pathway. stackexchange.comic.ac.uk

For the parent compound, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, the C3 position is already substituted. Therefore, further electrophilic substitution must occur at other positions on the indole nucleus or the N-phenyl ring.

The reactivity of the indole ring in this compound is significantly influenced by its existing substituents. The nitrile group (-CN) at the C3 position is a powerful electron-withdrawing group, which deactivates the pyrrole ring towards further electrophilic attack by reducing its electron density. beilstein-journals.org Similarly, the presence of a phenyl group on the indole nitrogen can also decrease the nucleophilicity at the C3 position. beilstein-journals.org

Given that the highly activated C3 position is blocked and the pyrrole ring is deactivated, subsequent electrophilic substitutions are less favorable and would require more forcing conditions. Under such conditions, the reaction would likely proceed at the fused benzene ring, typically at the C5 or C6 positions, or on the N-phenyl ring.

| Substituent | Position | Electronic Effect | Impact on Electrophilic Substitution |

| Methyl | C2 | Electron-donating (hyperconjugation) | Activating, but position is sterically hindered |

| Phenyl | N1 | Electron-withdrawing (inductive/resonance) | Deactivating effect on the pyrrole ring |

| Carbonitrile | C3 | Strongly electron-withdrawing | Strongly deactivating on the pyrrole ring |

Nucleophilic Reactivity and Transformations Involving the Nitrile Group

The carbonitrile (-C≡N) group is a versatile functional group characterized by a polarized triple bond and an electrophilic carbon atom, making it susceptible to nucleophilic attack. libretexts.orgopenstax.org

The nitrile group in indole-3-carbonitriles can be transformed into a variety of other functional groups through several key reactions. numberanalytics.comresearchgate.net These transformations provide synthetic pathways to a diverse range of indole derivatives.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions. chemistrysteps.com In the presence of acid or base, water acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This initially yields an amide intermediate (2-Methyl-1-phenyl-1H-indole-3-carboxamide), which upon further heating, can be fully hydrolyzed to the corresponding carboxylic acid (2-Methyl-1-phenyl-1H-indole-3-carboxylic acid). numberanalytics.comlibretexts.org

Reduction: The nitrile group can be reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this transformation. openstax.orgchemistrysteps.com The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon, ultimately yielding 2-Methyl-1-phenyl-1H-indole-3-methanamine after an aqueous workup. libretexts.org

Reaction with Organometallic Reagents: Grignard reagents or organolithium reagents can add to the nitrile group to form ketones after hydrolysis. chemistrysteps.comlibretexts.org The nucleophilic carbon of the organometallic reagent attacks the electrophilic nitrile carbon, forming an imine anion intermediate. This intermediate is then hydrolyzed during aqueous workup to yield a ketone. For example, reaction with methylmagnesium bromide would yield 1-(2-Methyl-1-phenyl-1H-indol-3-yl)ethan-1-one.

| Reaction Type | Reagents | Intermediate Product | Final Product |

| Hydrolysis | H₃O⁺ or OH⁻, H₂O, heat | Amide | Carboxylic Acid |

| Reduction | 1. LiAlH₄ 2. H₂O | - | Primary Amine |

| Grignard Reaction | 1. R-MgBr 2. H₃O⁺ | Imine Anion | Ketone |

Cross-Coupling and Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for forming carbon-carbon bonds. For these reactions to be applied to this compound, the molecule must first be functionalized with a halide (e.g., iodine, bromine) or a triflate.

Halogenated derivatives of indole-3-carbonitriles are valuable substrates for palladium-catalyzed reactions, enabling the introduction of a wide range of substituents onto the indole framework. nih.govresearchgate.net

Suzuki-Miyaura Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, catalyzed by a palladium(0) complex in the presence of a base. libretexts.orgorganic-chemistry.org A halogenated derivative, for instance, 5-bromo-2-methyl-1-phenyl-1H-indole-3-carbonitrile, could be coupled with an arylboronic acid to form a biaryl structure. The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and a mild amine base. organic-chemistry.org For example, a 6-iodo-2-methyl-1-phenyl-1H-indole-3-carbonitrile derivative could react with phenylacetylene (B144264) to produce a 6-(phenylethynyl)-substituted indole. This reaction is highly valued for its ability to be carried out under mild conditions. wikipedia.org

| Reaction | Coupling Partner | Catalyst System | Base | Typical Product |

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(0) complex (e.g., Pd(PPh₃)₄) | Carbonate (e.g., Na₂CO₃, K₂CO₃) | Aryl- or Vinyl-substituted Indole |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) complex + Cu(I) salt (e.g., CuI) | Amine (e.g., Et₃N, piperidine) | Alkynyl-substituted Indole |

C–H Functionalization Reactions

The direct functionalization of carbon-hydrogen (C–H) bonds has emerged as a powerful and atom-economical strategy in organic synthesis, offering a more efficient alternative to traditional cross-coupling reactions that often require pre-functionalized substrates. For indole derivatives, the presence of multiple C–H bonds on both the pyrrole and benzene rings presents a significant challenge in achieving site-selectivity.

Directed C–H Activation at Pyrrole (C2, C3) and Benzene (C4-C7) Moieties of the Indole Ring

The indole nucleus possesses C–H bonds with varying reactivity. The C–H bonds at the C2 and C3 positions of the pyrrole ring are generally more nucleophilic and thus more susceptible to electrophilic substitution. However, the functionalization of the less reactive C–H bonds on the benzenoid ring (C4-C7) is considerably more challenging. nih.gov

Transition-metal-catalyzed C–H activation, particularly with palladium, has been instrumental in overcoming this challenge. chemrxiv.org By employing directing groups, chemists can steer the metal catalyst to a specific C–H bond, enabling selective functionalization. For N-phenyl substituted indoles, directing groups can be installed on the N-phenyl ring or at other positions of the indole core to direct the activation to various positions.

For this compound, the existing methyl group at C2 and the cyano group at C3 influence the electronic properties of the indole ring. The N-phenyl group can also participate in directing C–H activation. Research on related systems has shown that directing groups on the indole nitrogen can facilitate C7 and C6 arylation. nih.gov Similarly, a directing group at the C3 position can steer functionalization to the C4 and C5 positions. nih.gov In the absence of a specific directing group, the inherent reactivity of the indole nucleus and the steric environment around the C–H bonds will dictate the site of functionalization.

| Position | Typical Reactivity | Directing Group Strategy Examples |

| C2 | High (if C3 is blocked) | Directing groups on the indole nitrogen can promote C2 functionalization. |

| C3 | Highest (nucleophilic) | Often functionalized without a directing group, but directing groups can enhance selectivity. |

| C4-C7 | Low | Requires a directing group for selective activation. Groups at N1 or C3 are commonly used. nih.govdtu.dk |

Mechanistic Principles of Directing Group Strategies

The fundamental principle behind directing group strategies is the formation of a stable metallacyclic intermediate. A directing group, which is a functional group with a heteroatom capable of coordinating to a metal, is typically installed on the substrate. This coordination brings the metal catalyst into close proximity to a specific C–H bond, facilitating its cleavage through a concerted metalation-deprotonation (CMD) pathway or an oxidative addition process. pkusz.edu.cn

For 1-phenyl-1H-indole derivatives, a directing group on the phenyl ring can direct ortho-C–H activation on that ring. To achieve functionalization on the indole's benzene ring (C4-C7), a directing group is typically required on the indole core itself, for instance, at the N1 or C3 position. The size and geometry of the resulting metallacycle determine the regioselectivity. Five- or six-membered metallacycles are generally favored, leading to ortho-functionalization relative to the directing group's position.

Computational studies, such as Density Functional Theory (DFT), have been crucial in elucidating the mechanisms of these reactions. pkusz.edu.cn These studies help in understanding the energetics of different pathways and the factors controlling regioselectivity, such as the nature of the catalyst (monomeric, dimeric, or heterodimeric palladium species) and the distortion energies of the substrate and template in the transition state. pkusz.edu.cn

Oxidative Coupling and Decarboxylation Mechanisms

Oxidative coupling is a powerful method for forming new carbon-carbon or carbon-heteroatom bonds. In the context of indoles, this often involves the coupling of two C–H bonds under the action of an oxidant. wikipedia.org The mechanism typically involves the generation of a more electrophilic species from one of the coupling partners, which then reacts with the nucleophilic indole. For 3-cyanoindoles, the electron-withdrawing nature of the cyano group can influence the reactivity of the indole nucleus in such transformations. The coupling of 3-oxindoles with indoles, for instance, has been shown to proceed via an oxidative pathway. baranlab.org

Decarboxylation, the removal of a carboxyl group, is another important transformation. While this compound does not possess a carboxylic acid group, understanding the decarboxylation of related indole-3-carboxylic acids provides insight into potential synthetic routes where a nitrile could be hydrolyzed to a carboxylic acid and subsequently removed. The decarboxylation of indole-3-carboxylic acids can proceed under metal-free conditions, often catalyzed by a base or promoted by a solvent at high temperatures. researchgate.net The proposed mechanism involves the formation of a carboxylate anion, which then undergoes decarboxylation to form a carbanionic intermediate at the C3 position. This intermediate is subsequently protonated to yield the corresponding indole. researchgate.net Acid-catalyzed decarboxylation is also possible and is believed to proceed through the formation of protonated carbonic acid as an intermediate. nih.gov

Radical Reactions and Mechanistic Investigations

Radical reactions offer unique pathways for the functionalization of organic molecules, often with selectivities complementary to ionic reactions. The indole ring is susceptible to radical addition, and the resulting intermediates can undergo further transformations, leading to complex molecular structures.

Radical Cascade Cyclization Pathways

Radical cascade cyclizations are powerful transformations that allow for the rapid construction of polycyclic systems from relatively simple precursors. These reactions involve a sequence of intramolecular radical additions, often initiated by the generation of a radical species. For indole derivatives, a radical can be generated on a side chain, which then cyclizes onto the indole nucleus.

In the context of N-phenylindole derivatives, a radical generated on the N-phenyl group or a substituent on the indole core could initiate a cascade. For example, a radical addition to the C2=C3 double bond of the indole would generate a new radical at the C2 or C3 position, which could then participate in a subsequent cyclization. The regioselectivity of the initial radical addition is a key factor in determining the final product. Electron-deficient radicals, for instance, have been shown to add preferentially to the C2 position of indoles. acs.org

Role of Reactive Intermediates (e.g., Methyl Radicals) in Mechanistic Sequences

Reactive intermediates, such as methyl radicals, play a crucial role in many radical-mediated transformations. Methyl radicals can be generated from various precursors, including peroxides. nih.gov These highly reactive species can participate in several types of reactions, including hydrogen atom abstraction and addition to π-systems. nih.gov

Cyclization and Rearrangement Pathways

Intramolecular Cyclizations in Multi-component Reaction Systems

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency in building molecular complexity. Indole derivatives are frequent participants in such reactions. While this compound can act as one of the foundational components in an MCR, a particularly elegant strategy involves designing a system where the indole derivative itself undergoes a subsequent intramolecular cyclization.

This process typically begins with an intermolecular reaction involving one of the indole's reactive sites. For instance, the nucleophilic C3 position (if the nitrile were absent) or a functional group attached to the indole nitrogen or benzene ring could participate in an initial reaction. This step appends a new chain to the indole scaffold, which is specifically designed to contain reactive moieties. The reaction sequence culminates when this newly introduced chain reacts with another part of the parent indole molecule, such as the nitrile group or the C2-methyl group, leading to the formation of a new fused or spirocyclic ring system.

An example of this concept involves the acid-catalyzed multicomponent tandem cyclization protocol for preparing polyfunctional dihydroindolizino[8,7-b]indoles. rsc.org This type of reaction showcases how indole derivatives, arylglyoxal monohydrates, and β-nitrostyrenes or malononitrile (B47326) can react under mild, metal-free conditions to yield complex fused heterocyclic systems. rsc.org The indole nucleus acts as the initial nucleophile, and subsequent transformations and cyclizations lead to the final product.

Table 1: Examples of Indole-Based Multi-component Reactions Leading to Fused Systems

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Resulting Scaffold |

|---|---|---|---|---|

| Indole | Aldehyde | Malononitrile | Piperidine | Pyrano[3,2-b]indole |

| 3-Cyanoacetyl indole | Aldehyde | Malononitrile | Piperidine | Indol-3-yl substituted pyran |

Thorpe-Ziegler Cyclization in Nitrile-Containing Heterocycles

The Thorpe-Ziegler reaction is a powerful method for forming carbon-carbon bonds via the intramolecular cyclization of dinitriles, catalyzed by a strong base. wikipedia.orgsynarchive.com The reaction proceeds through the deprotonation of an α-carbon to one of the nitrile groups, creating a carbanion. This carbanion then attacks the carbon atom of the second nitrile group within the same molecule, forming a cyclic imine intermediate, which tautomerizes to the more stable enamine. wikipedia.orgresearchgate.net Subsequent acidic hydrolysis of the enamine yields a cyclic α-cyanoketone. chem-station.com

For a molecule like this compound to undergo a Thorpe-Ziegler cyclization, it must first be derivatized to contain a second nitrile group. This could be achieved by introducing a side chain containing a nitrile at a suitable position, for example, by functionalizing the N1-phenyl ring or the C2-methyl group.

Hypothetical Derivatization for Thorpe-Ziegler Cyclization:

Functionalization of the C2-Methyl Group: The methyl group could be halogenated and subsequently converted to a cyanomethyl group (-CH₂CN) or a longer cyanoalkyl chain.

Cyclization: The resulting dinitrile derivative, in the presence of a strong base like sodium hydride or lithium diisopropylamide (LDA), would undergo cyclization. The α-carbon of the newly introduced chain would deprotonate and attack the C3-carbonitrile, leading to a new ring fused to the indole core.

This methodology is particularly effective for creating five- to eight-membered rings and macrocycles with more than thirteen members. chem-station.comdntb.gov.ua The application of this reaction to synthesize spiro-heterocyclic systems has also been demonstrated, highlighting its versatility. researchgate.net

Table 2: Key Features of the Thorpe-Ziegler Cyclization

| Feature | Description |

|---|---|

| Reactant | α,ω-dinitrile (a molecule with two nitrile groups) |

| Catalyst | Strong base (e.g., alkoxides, sodium hydride, LDA) |

| Intermediate | Cyclic enamine (or its imine tautomer) |

| Final Product | Cyclic ketone (after acidic hydrolysis) |

| Ring Sizes | Favorable for 5-8 and 13+ membered rings |

Knoevenagel Condensation and Subsequent Michael Addition Sequences

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, typically an aldehyde or ketone, followed by dehydration to yield an α,β-unsaturated product. nih.govrsc.org In the case of this compound, the C2-methyl group can be considered an "active methyl" group, as its protons are rendered acidic by the adjacent electron-withdrawing indole ring system.

This reactivity allows the C2-methyl group to undergo a Knoevenagel-type condensation with an aromatic aldehyde in the presence of a base (like piperidine) or a Lewis acid. mtu.edu The reaction would proceed as follows:

Condensation: The C2-methyl group of the indole derivative reacts with an aldehyde (e.g., benzaldehyde) to form a 2-(2-phenylvinyl)-1-phenyl-1H-indole-3-carbonitrile intermediate.

Michael Addition: This newly formed α,β-unsaturated system (a styryl-indole derivative) is an excellent Michael acceptor. researchgate.net It can then react with a nucleophile (a Michael donor), such as malononitrile or another active methylene compound, in a subsequent Michael addition step. The nucleophile adds to the β-carbon of the vinyl group, leading to a more complex, functionalized side chain at the C2 position of the indole.

This tandem Knoevenagel condensation–Michael addition sequence is a robust strategy for C-C bond formation, allowing for the facile construction of elaborate side chains on the indole scaffold under relatively mild conditions. nih.gov

Table 3: Reaction Sequence and Intermediates

| Step | Reaction Type | Reactants | Product/Intermediate |

|---|---|---|---|

| 1 | Knoevenagel Condensation | This compound + Aromatic Aldehyde | 2-Styryl-1-phenyl-1H-indole-3-carbonitrile (Michael Acceptor) |

| 2 | Michael Addition | 2-Styryl-1-phenyl-1H-indole-3-carbonitrile + Nucleophile (Michael Donor) | C2-functionalized indole derivative |

Structural Elucidation and Advanced Characterization of 2 Methyl 1 Phenyl 1h Indole 3 Carbonitrile

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods provide a detailed view of the molecular framework and electronic system of the compound.

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data:

The protons are anticipated to resonate in specific regions. The methyl group protons at the C2 position would appear as a sharp singlet. The protons of the fused benzene (B151609) ring of the indole (B1671886) moiety (H4, H5, H6, H7) and the N-phenyl group will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Their specific shifts and coupling patterns will depend on their electronic environment.

Interactive Table: Predicted ¹H NMR Chemical Shifts for 2-Methyl-1-phenyl-1H-indole-3-carbonitrile

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CH₃ (at C2) | ~2.5 - 2.8 | Singlet |

| Indole H4-H7 | ~7.2 - 7.9 | Multiplets |

Predicted ¹³C NMR Data:

The ¹³C NMR spectrum is expected to show 16 distinct signals corresponding to each carbon atom. Key signals include the methyl carbon, the nitrile carbon (C≡N), and the various aromatic and quaternary carbons of the indole and phenyl rings. The nitrile carbon typically appears in a distinct region of the spectrum, often around 115-120 ppm. The C3 carbon, to which the nitrile is attached, is expected to have a low chemical shift value (around 85-90 ppm) due to the shielding effect of the nitrile group.

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| CH₃ (at C2) | ~12 - 15 |

| C≡N | ~115 - 118 |

| C2 | ~145 - 150 |

| C3 | ~85 - 90 |

| Indole Aromatic C | ~110 - 138 |

Although specific 2D NMR data for this compound is not available in the reviewed literature, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for unambiguous assignment of the ¹H and ¹³C signals.

COSY would establish proton-proton (H-H) coupling networks within the indole and phenyl rings, confirming the connectivity of adjacent protons.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbons bearing hydrogen atoms.

X-ray crystallography studies have confirmed that the dihedral angle between the indole ring system and the N-phenyl ring is approximately 64.92°. nih.gov

IR spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to be dominated by a strong absorption band characteristic of the nitrile (C≡N) group. In the closely related compound 7-Bromo-1-methyl-2-phenyl-1H-indole-3-carbonitrile, this stretching vibration is observed at 2212 cm⁻¹. mdpi.com Other significant absorptions would include C-H stretching from the aromatic rings and the methyl group, as well as C=C stretching vibrations from the aromatic systems.

Interactive Table: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C≡N (Nitrile) | Stretch | ~2210 - 2230 | Strong, Sharp |

| C-H (Aromatic) | Stretch | ~3050 - 3150 | Medium |

| C-H (Methyl) | Stretch | ~2850 - 2960 | Medium |

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to study its fragmentation patterns. The molecular formula of this compound is C₁₆H₁₂N₂, corresponding to a molecular weight of approximately 232.28 g/mol . nih.gov

In techniques like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), the compound is expected to be readily detected as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 233. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the mass, confirming the elemental composition.

While specific fragmentation data is not detailed in the literature, the fragmentation of indole derivatives is well-studied. scirp.org Plausible fragmentation pathways for this compound under electron ionization (EI) could involve the loss of the methyl group, cleavage of the N-phenyl bond, or fragmentation of the indole ring system, potentially involving the loss of HCN.

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The indole ring system is a known chromophore that typically exhibits strong absorption bands in the UV region. Indole itself has characteristic peaks around 270-290 nm. researchgate.net The presence of the N-phenyl and C3-carbonitrile substituents, which extend the conjugated π-system, would be expected to cause a bathochromic (red) shift in these absorption maxima. A detailed study would reveal the specific λₘₐₓ values and molar absorptivity coefficients, characterizing the electronic structure of the molecule. No specific photoluminescence or fluorescence data for this compound were found in the reviewed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the atomic and molecular structure of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering unparalleled insight into the solid-state conformation and intermolecular interactions of this compound. mdpi.comcarleton.edu

The determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction analysis. nih.govresearchgate.net The initial step involved the preparation of suitable single crystals, which were grown from a mixture of ethyl acetate (B1210297) and petroleum ether, yielding colorless prisms. nih.govresearchgate.net

A crystal of suitable size (0.26 × 0.24 × 0.06 mm) was selected and mounted for data collection. nih.gov The analysis was conducted at a low temperature of 113 K to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data. nih.govresearchgate.net A Rigaku Saturn724 CCD diffractometer equipped with Mo Kα radiation (λ = 0.71075 Å) was used for data collection. nih.govresearchgate.net A multi-scan absorption correction was applied to the collected data to account for the absorption of X-rays by the crystal. nih.gov The structure was then solved using direct methods with programs such as SHELXS97 and refined using SHELXL97. nih.gov

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Value | Reference |

| Empirical formula | C₁₆H₁₂N₂ | nih.govresearchgate.net |

| Formula weight | 232.28 | nih.govresearchgate.net |

| Temperature | 113 K | nih.govresearchgate.net |

| Wavelength | 0.71075 Å | nih.govresearchgate.net |

| Crystal system | Triclinic | nih.govresearchgate.net |

| Space group | P-1 | nih.govresearchgate.net |

| a | 6.3610 (5) Å | nih.gov |

| b | 9.497 (1) Å | nih.gov |

| c | 11.0210 (12) Å | nih.gov |

| α | 65.97 (2)° | nih.gov |

| β | 80.52 (2)° | nih.gov |

| γ | 88.13 (2)° | nih.gov |

| Volume | 599.34 (14) ų | nih.govresearchgate.net |

| Z | 2 | nih.govresearchgate.net |

| Density (calculated) | 1.287 Mg/m³ | researchgate.net |

| Absorption coefficient | 0.08 mm⁻¹ | nih.govresearchgate.net |

The crystal packing of this compound is stabilized by a combination of non-covalent interactions, which are crucial in defining the supramolecular architecture of the solid state. nih.govresearchgate.net The primary interactions observed are aromatic π-π stacking and C–H···π interactions. nih.govresearchgate.net

π-π Stacking: The crystal structure exhibits aromatic π-π stacking interactions, which are common in molecules containing multiple aromatic rings. mdpi.com This type of interaction involves the face-to-face arrangement of the indole and phenyl rings of adjacent molecules. The measured centroid-centroid separation between these interacting rings is 3.9504 (9) Å. nih.gov

Conformational analysis of this compound reveals important details about its three-dimensional shape. nih.govresearchgate.net The indole ring system itself is nearly planar, with a very small dihedral angle of 0.89 (7)° between the fused pyrrole (B145914) and benzene rings. nih.govresearchgate.net

A key geometric feature is the orientation of the pendant phenyl ring relative to the indole core. The dihedral angle between the plane of the indole ring system and the phenyl ring is 64.92 (5)°. nih.govresearchgate.net This significant twist indicates that the two ring systems are not coplanar, a conformation likely adopted to minimize steric hindrance between the rings. This non-planar arrangement is a defining characteristic of the molecule's solid-state structure. nih.gov For comparison, a related compound, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile, exhibits a similar dihedral angle of 64.48 (7)°. nih.gov

The quality and reliability of a crystal structure determination are assessed by several refinement parameters. nih.gov For this compound, the refinement converged to values indicating a high-quality and accurate structural model. nih.gov

The refinement was performed against F² for all 3494 independent reflections using 164 parameters. nih.gov All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model. nih.govresearchgate.net

Table 2: Key Crystallographic Refinement Parameters

| Parameter | Value | Interpretation | Reference |

| Final R[F² > 2σ(F²)] | 0.044 | This R-factor, or residual index, indicates a good agreement between the observed diffraction data and the calculated data from the structural model for strong reflections. | nih.gov |

| wR(F²) | 0.120 | The weighted R-factor, based on all reflections, also signifies a well-refined structure. | nih.gov |

| Goodness-of-fit (S) | 0.98 | A value close to 1.0 indicates that the model accurately fits the data and the weighting scheme is appropriate. | nih.gov |

| Max. residual electron density (Δρmax) | 0.45 e Å⁻³ | These small values indicate that there are no significant unassigned peaks of electron density, confirming the correctness of the atomic model. | nih.gov |

| Min. residual electron density (Δρmin) | -0.29 e Å⁻³ | These small values indicate that there are no significant unassigned holes of electron density, confirming the correctness of the atomic model. | nih.gov |

Chromatographic Methods for Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for assessing the purity of synthesized organic compounds. Thin-Layer Chromatography (TLC) is often used for rapid, qualitative monitoring of reaction progress and for preliminary purity checks.

For quantitative purity determination, High-Performance Liquid Chromatography (HPLC) is the method of choice. While specific HPLC methods for this compound are not detailed in the crystallographic literature, standard reversed-phase HPLC conditions used for similar indole derivatives are applicable. mdpi.com Such methods are crucial to ensure that the sample used for analysis and other applications is free of impurities, starting materials, or side products. A representative method for a related compound involved both isocratic and gradient elution systems to confirm purity. mdpi.com

Table 3: Representative HPLC Conditions for Purity Analysis of Indole Derivatives

| Parameter | Description | Reference |

| System | VWR Hitachi Chromaster | mdpi.com |

| Column | Merck LiChroCART 125-4, LiChrospher 100 RP-18 (5 µm) | mdpi.com |

| Mobile Phase | Acetonitrile/water mixture (e.g., 70:30 for isocratic elution) | mdpi.com |

| Flow Rate | 1.000 mL/min | mdpi.com |

| Detection | UV-Vis Diode Array Detector (DAD) at wavelengths such as 254 nm and 280 nm | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a compound. This analysis provides a direct way to verify the empirical formula of a newly synthesized molecule and serves as a crucial checkpoint for purity and identity. mdpi.comorientjchem.org

For this compound, the molecular formula is established as C₁₆H₁₂N₂ from its crystal structure. nih.gov The expected elemental composition can be calculated from this formula. For a sample to be considered pure, the experimentally determined percentages must align closely with the theoretical values, typically within a margin of ±0.4%. orientjchem.org

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Count | Total Weight | Mass Percentage (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 82.74 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 5.21 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 12.06 |

| Total | C₁₆H₁₂N₂ | 232.286 | 100.00 |

Computational and Theoretical Chemistry Studies of 2 Methyl 1 Phenyl 1h Indole 3 Carbonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a important method in quantum chemistry for studying the electronic properties of molecules. It provides a good balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, including indole (B1671886) derivatives. researchgate.netniscpr.res.in

DFT calculations can provide detailed insights into the electronic structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile. Key parameters that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity, with a smaller gap generally implying higher reactivity.

For indole derivatives, the HOMO is typically localized over the indole ring system, which is electron-rich, while the LUMO distribution can vary depending on the substituents. In the case of this compound, the presence of the electron-withdrawing nitrile group at the 3-position and the phenyl group at the 1-position significantly influences the electronic distribution.

The reactivity of the molecule can be further understood by mapping the electrostatic potential (ESP) surface, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This information is valuable for predicting how the molecule will interact with other reagents.

Table 1: Calculated Electronic Properties of a Substituted Indole Derivative (Example Data)

| Parameter | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Note: This table provides example data for a substituted indole derivative to illustrate the type of information obtained from DFT calculations. Specific values for this compound would require dedicated calculations.

DFT calculations are widely used to predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies, one can simulate the IR spectrum, which can then be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR spectra.

The conformational preferences of this compound are largely determined by the rotational barrier around the N-phenyl bond. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle between the indole ring and the phenyl ring. This allows for the identification of the most stable conformation (the global minimum) and any other low-energy conformers. Experimental data from X-ray crystallography has shown that in the solid state, the dihedral angle between the indole ring system and the pendant phenyl ring is 64.92 (5)°. nih.govresearchgate.net Theoretical calculations can help to understand if this conformation is also preferred in the gas phase or in solution.

DFT can be a powerful tool to investigate the mechanisms of chemical reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This provides valuable information about the reaction kinetics and thermodynamics, helping to understand why certain products are formed preferentially. For example, DFT could be used to study the mechanism of electrophilic substitution on the indole ring or nucleophilic addition to the nitrile group.

Molecular Dynamics Simulations (if applicable to indole derivatives generally)

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govtandfonline.com MD simulations can provide insights into the conformational dynamics, solvation effects, and interactions with other molecules, such as proteins or DNA. nih.govtandfonline.com

For indole derivatives, MD simulations have been used to study their interactions with biological targets, such as enzymes. nih.govtandfonline.comespublisher.comresearchgate.nettandfonline.com These simulations can help to understand the binding mode of the molecule and to identify the key interactions that are responsible for its biological activity. nih.govtandfonline.com By simulating the behavior of this compound in a biological environment, it may be possible to gain insights into its potential pharmacological properties.

Advanced Quantum Chemical Methodologies for Energetic and Electronic Properties

While DFT is a versatile and widely used method, more advanced quantum chemical methodologies can provide even higher accuracy for the calculation of energetic and electronic properties. These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory (CC), explicitly account for electron correlation, which is not fully captured by standard DFT functionals.

These high-level methods are computationally more demanding and are typically used for smaller molecules or to benchmark the results obtained from DFT calculations. For a molecule of the size of this compound, these methods could be used to obtain highly accurate values for properties such as the ionization potential, electron affinity, and electronic excitation energies. This information is crucial for a fundamental understanding of the molecule's behavior in various chemical and physical processes.

Advanced Applications of Indole 3 Carbonitrile Derivatives in Materials Science and Chemical Synthesis

Applications in Functional Materials Development (e.g., Optoelectronic Materials)

There is currently no specific research in the available scientific literature detailing the application of 2-Methyl-1-phenyl-1H-indole-3-carbonitrile in the development of functional materials.

However, the parent 2-phenylindole (B188600) scaffold is recognized in materials science for its potential utility. omicsonline.org Compounds with this core structure are investigated for properties such as high electron mobility, thermal stability, and photoluminescence, which are desirable for organic electronic and optoelectronic devices. omicsonline.org Furthermore, other complex indole (B1671886) derivatives, such as those based on pyridopyrazino[2,3-b]indole, have been designed as D–A (donor-acceptor) assemblies and explored for their potential use as n-type materials and solid-state emitters in optoelectronic applications. ias.ac.in

Role as Key Synthetic Intermediates for Structurally Complex Molecules

The role of this compound as a key starting material for the synthesis of more complex molecules is not well-documented in published research.

Generally, the indole-3-carbonitrile moiety is a versatile functional group in organic synthesis. The nitrile group can be converted into various other functionalities, such as amines, amides, and carboxylic acids, making it a valuable handle for building molecular complexity. mdpi.com For instance, other indole-3-carbonitriles have been used to synthesize congeners of biologically active molecules like 1,2,4-triazoles. researchgate.net

Derivatization for Novel Chemical Entities

Specific examples of the derivatization of this compound to create novel chemical entities are not found in the current body of scientific literature. Research has primarily focused on the synthesis of the title compound itself rather than its subsequent chemical transformations. nih.gov

The broader class of indole derivatives, however, is a cornerstone of medicinal chemistry and drug discovery, with new compounds constantly being synthesized and evaluated for therapeutic potential. nih.govnih.gov The synthesis of various functionalized indoles is a subject of intense research, employing methods like palladium-catalyzed cross-coupling reactions to introduce a wide variety of substituents and create new molecules. mdpi.commdpi.com

Future Research Directions for 2 Methyl 1 Phenyl 1h Indole 3 Carbonitrile

The indole-3-carbonitrile scaffold, a key structural motif in numerous biologically active compounds, continues to be a focal point of intensive research. The specific derivative, 2-Methyl-1-phenyl-1H-indole-3-carbonitrile, serves as a valuable platform for exploring new frontiers in chemical synthesis, catalysis, computational chemistry, and material science. Future research is poised to unlock further potential through innovative and multidisciplinary approaches.

Q & A

Basic Research Questions

Q. How can the molecular structure of 2-methyl-1-phenyl-1H-indole-3-carbonitrile be accurately determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in a triclinic system (space group P1) with unit cell parameters a = 6.3610 Å, b = 9.497 Å, c = 11.0210 Å, and angles α = 65.97°, β = 80.52°, γ = 88.13° . Refinement using SHELXL (via the WinGX suite) ensures precise determination of bond lengths, angles, and torsion angles, critical for validating synthetic routes .

Q. What synthetic methodologies are effective for introducing the cyano group at the 3-position of the indole scaffold?

- Methodological Answer : Palladium-catalyzed direct cyanation using K₄[Fe(CN)₆] as a non-toxic cyanide source is a robust approach. For example, this compound is synthesized with a melting point of 95–96°C, confirmed by ¹H NMR (δ 7.71–2.45 ppm) . Alternative routes involve Vilsmeier-Haack formylation followed by cyano substitution under mild conditions .

Q. How can researchers verify the purity of this compound post-synthesis?

- Methodological Answer : Combine chromatographic (HPLC, TLC) and spectroscopic techniques. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient (70:30) resolves impurities. Confirm purity via ¹H/¹³C NMR and mass spectrometry (e.g., ESI-MS m/z 232.28 [M+H]⁺) .

Advanced Research Questions

Q. How do substituents on the phenyl or indole rings influence the planarity and electronic properties of the molecule?

- Methodological Answer : Compare dihedral angles from SC-XRD data. For example, the title compound exhibits a 64.48° angle between indole and phenyl rings, whereas 6-methoxy and 4-bromophenyl analogs show 58.41°–80.91°, indicating steric and electronic effects of substituents . Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model π-conjugation and charge distribution .

Q. How should researchers resolve contradictions in reported crystallographic data (e.g., bond lengths or angles) across structurally similar derivatives?

- Methodological Answer : Cross-validate using multiple refinement protocols (e.g., SHELXL vs. OLEX2) and check for systematic errors (e.g., absorption correction in SC-XRD). For example, discrepancies in C–N bond lengths (1.34–1.38 Å) may arise from temperature-dependent disorder; low-temperature (113 K) data collection minimizes thermal motion artifacts .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies in biological applications?

- Methodological Answer : Modular synthesis via Suzuki-Miyaura coupling or regioselective electrophilic substitution. For instance, introducing electron-withdrawing groups (e.g., –CN) at the 3-position enhances antimicrobial activity, as seen in analogs with MIC values ≤1 µg/mL against S. aureus . Use QSAR models to prioritize substituents for synthesis.

Q. How can advanced crystallographic software (e.g., SHELX or ORTEP-III) improve the refinement of disordered regions in the crystal lattice?

- Methodological Answer : In SHELXL, apply restraints (e.g., SIMU, DELU) to model disorder, and validate using Rint and goodness-of-fit (GoF) metrics. For example, partial occupancy modeling resolved rotational disorder in the phenyl ring of 1-(4-methoxyphenyl)-2-methyl derivatives . Visualize electron density maps in Olex2 or Coot to confirm atomic positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.